REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([Cl:18])=[CH:13][C:3]=1[C:4](C1C=CC=CC=1F)=[O:5].OO.FC1C=CC=CC=1[OH:28]>ClCCl.[N+](C1C=CC=CC=1C(=[Se])O)([O-])=O>[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([Cl:18])=[CH:13][C:3]=1[C:4]([OH:5])=[O:28]
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Name
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2,4,5-trichloro-2'-fluorobenzophenone
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Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=C(C=CC=C2)F)C=C(C(=C1)Cl)Cl
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
2-nitrobenzoselenic acid
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])C1=C(C(O)=[Se])C=CC=C1
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble constituents were then filtered off
|
Type
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ADDITION
|
Details
|
water was added
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
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Type
|
TEMPERATURE
|
Details
|
the residue was heated with 120 g of 60% sulfuric acid for 8 h
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |